6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine
Overview
Description
6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that features a fluorine atom attached to a triazolo-pyridine ring system. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications in various fields .
Mechanism of Action
Target of Action
Compounds with a similar structure, 1,2,4-triazolo[1,5-a]pyridine, have been found to act as rorγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
Similar compounds have been shown to bind selectively to their targets, leading to changes in the function of these proteins .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound may influence pathways related to immune response, oxygen sensing, and signal transduction .
Result of Action
Similar compounds have been reported to exhibit various biological activities, including acting as rorγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors , which can lead to changes in immune response, oxygen sensing, and signal transduction.
Biochemical Analysis
Biochemical Properties
6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to act as an inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are key enzymes involved in cytokine signaling pathways . By inhibiting these kinases, this compound can modulate immune responses and inflammation. Additionally, it interacts with other biomolecules such as retinoic acid receptor-related orphan receptor gamma t (RORγt), acting as an inverse agonist . This interaction can influence the differentiation and function of T-helper 17 (Th17) cells, which are implicated in autoimmune diseases.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound exhibits antiproliferative activity by inhibiting cell growth and inducing apoptosis . It affects cell signaling pathways, including the JAK-STAT pathway, which is crucial for cell proliferation and survival. Moreover, this compound can alter gene expression by modulating transcription factors such as signal transducer and activator of transcription 3 (STAT3) . This modulation can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and immune responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of JAK1 and JAK2, inhibiting their kinase activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the JAK-STAT signaling pathway, leading to reduced transcription of target genes. Additionally, as an inverse agonist of RORγt, this compound binds to the ligand-binding domain of the receptor, stabilizing its inactive conformation . This binding prevents the recruitment of coactivators and the transcription of RORγt target genes, thereby modulating immune responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability of this compound is influenced by factors such as temperature and pH. Studies have shown that this compound remains stable under ambient conditions but may degrade at higher temperatures or extreme pH levels . Long-term exposure to this compound can lead to sustained inhibition of JAK1 and JAK2, resulting in prolonged suppression of cytokine signaling and immune responses
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound can effectively inhibit JAK1 and JAK2 activity, leading to reduced inflammation and immune responses . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications. Threshold effects have also been observed, where a minimum concentration of the compound is required to achieve significant biological activity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . The interaction of this compound with metabolic enzymes can influence its pharmacokinetics and bioavailability, affecting its therapeutic efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters such as P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs) . These transporters play a crucial role in determining the intracellular concentration and distribution of this compound. Additionally, binding proteins such as albumin can influence the compound’s distribution in the bloodstream and its accumulation in target tissues .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This compound has been shown to localize in the cytoplasm and nucleus of cells, where it interacts with its target enzymes and receptors . The presence of specific targeting signals or post-translational modifications can direct this compound to specific subcellular compartments, influencing its biological activity . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the efficient methods for synthesizing 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides, undergoing a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . The reaction is typically carried out in dry toluene at 140°C.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the microwave-mediated synthesis suggests potential for industrial application. The method’s broad substrate scope and good functional group tolerance make it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the triazolo-pyridine ring system.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazolo-pyridine compounds .
Scientific Research Applications
6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating various diseases,
Properties
IUPAC Name |
6-fluoro-[1,2,4]triazolo[1,5-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3/c7-5-1-2-6-8-4-9-10(6)3-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRMDXQHVKMVBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NN2C=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.